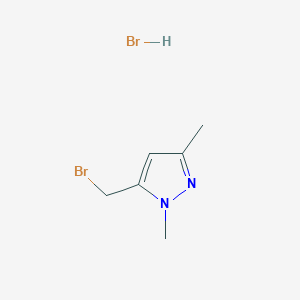
5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide
Descripción general
Descripción
Pyridine derivatives, such as 4-(Bromomethyl)pyridine hydrobromide and 2-Bromo-4-(bromomethyl)pyridine hydrobromide, are commonly used as versatile intermediates in organic synthesis . They are particularly useful in the construction of pyridine derivatives, which are common motifs in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through several methods. One approach involves the use of palladium-catalyzed carboamination reactions, which allow for the enantioselective synthesis of pyrrolidine derivatives from alkenyl or aryl bromides . Another method includes the ‘halogen dance’ reaction, where 2-bromopyridine is converted to 2-bromo-4-iodopyridine using LDA and I2 .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using spectroscopic techniques such as NMR . Crystallographic analysis can also provide detailed structural information .Chemical Reactions Analysis
2-Bromo-4-(bromomethyl)pyridine hydrobromide can undergo a variety of chemical reactions. It can be used in Suzuki cross-coupling reactions to synthesize novel pyridine-based derivatives.Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their substituents . Density functional theory (DFT) studies provide insights into the electronic structure and reactivity of these compounds.Aplicaciones Científicas De Investigación
Synthesis and Kinetic Studies
- Kinetic Study for Synthesis : The kinetic study of the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, related to 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide, was conducted under phase transfer catalysis and ultrasonic irradiation conditions, revealing a 'pseudo first order' rate law and providing insights into reaction dynamics (Wang, Brahmayya, & Hsieh, 2015).
Structural and Spectral Investigations
- Structural Analysis : A study focused on the structural, spectral, and theoretical analysis of a derivative of pyrazole-4-carboxylic acid, which shares a similar structure to 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide, offering insights into molecular behavior and interactions (Viveka et al., 2016).
Anticancer and Antibacterial Applications
- Anticancer Activity : Research on new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, which is structurally related to 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide, has shown promising results in anticancer activity, expanding the potential use of such compounds in medical applications (Metwally, Abdelrazek, & Eldaly, 2016).
- Antibacterial and DNA Photocleavage Study : A study on 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles, related to the chemical structure , indicated significant antibacterial potential and DNA photocleavage activity, highlighting its relevance in microbiological research (Sharma et al., 2020).
Synthesis of Organotellurium Halides
- Organotellurium Halides Synthesis : Research has been conducted on synthesizing organotellurium halides using compounds structurally similar to 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide, contributing to the field of organometallic chemistry (Bhasin et al., 2018).
Pharmacological Screening
- Pharmacological Screening : Novel pyrazoles, structurally related to 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide, were synthesized and screened for antimicrobial and antidiabetic activity, showing potential as therapeutic agents (Doddaramappa et al., 2015).
Cope-Type Hydroamination
- Synthesis via Cope-Type Hydroamination : An efficient method for synthesizing 3,5-disubstituted pyrazoles, related to the chemical , was developed, showcasing advancements in synthetic chemistry methods (Wang et al., 2013).
Synthesis of Multifunctional Pyrazole Compounds
- Multifunctional Pyrazole Compound Synthesis : Research on the synthesis of 3,5-donor-substituted multifunctional pyrazole compounds, similar to 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide, has led to new potential applications in bimetallic complex assembly (Röder et al., 2001).
Tautomerism Studies
- Tautomerism Analysis : The tautomerism of 4-bromo substituted 1H-pyrazoles, closely related to the chemical , was studied, providing valuable information on the behavior of such compounds in different states (Trofimenko et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
5-(bromomethyl)-1,3-dimethylpyrazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2.BrH/c1-5-3-6(4-7)9(2)8-5;/h3H,4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBBVESAQDCQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CBr)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



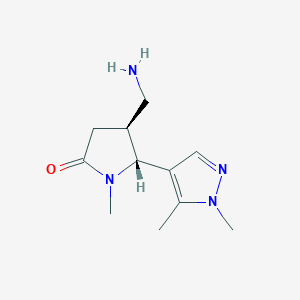
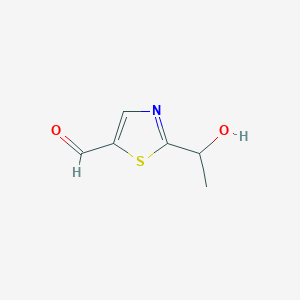
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1383345.png)
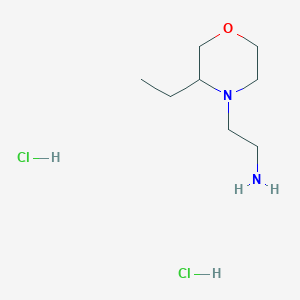
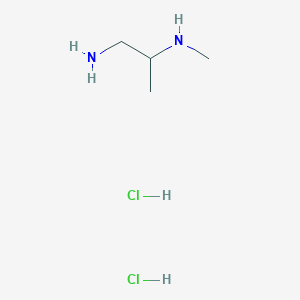
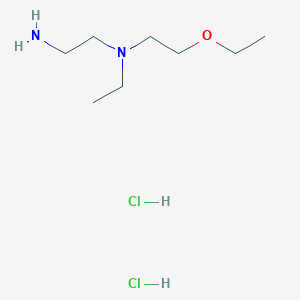
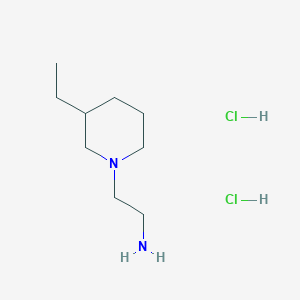
![3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383353.png)
![{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene](/img/structure/B1383355.png)
![Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B1383357.png)
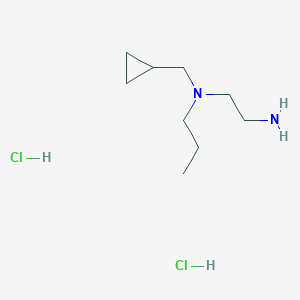
![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride](/img/structure/B1383359.png)
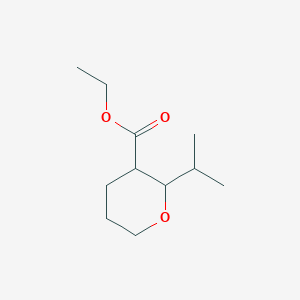
![5-Azaspiro[3.4]octane hydrobromide](/img/structure/B1383363.png)